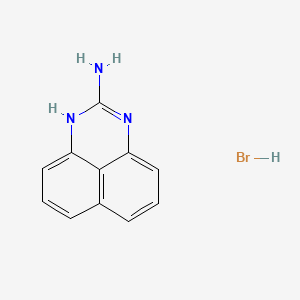

2-Aminoperimidine Hydrobromide

Description

Contextualization within Heterocyclic Chemistry Research

Nitrogen-containing heterocyclic compounds are fundamental to many areas of natural and synthetic chemistry. nih.gov Perimidines, as a class of these compounds, are peri-naphtho-fused derivatives of pyrimidine (B1678525). researchgate.net They represent a fascinating tricyclic system with unique properties stemming from the presence of both π-excessive and π-deficient characteristics. nih.gov The perimidine framework is synthesized by introducing a one-carbon unit between the nitrogen atoms in the ring of 1,8-diaminonaphthalene (B57835). materialsciencejournal.orgsemanticscholar.org This structure is notable because the lone pair of electrons from a pyrrole-like nitrogen atom participates in the molecule's π-system. researchgate.net The study of perimidines and their derivatives is a significant area within heterocyclic chemistry, driven by their versatile chemical reactivity and broad applicability. nih.govmaterialsciencejournal.org

Significance of the Perimidine Nucleus in Modern Chemical Sciences

The perimidine nucleus holds considerable significance in chemical sciences due to its distinct electronic and structural features. It is described as a π-amphoteric tricyclic aromatic heterocycle, meaning it possesses both electron-rich and electron-deficient properties simultaneously, making it a compelling subject for research. researchgate.netmaterialsciencejournal.orgsemanticscholar.org This amphoteric nature arises from the delocalization of pi-electrons across the tricyclic system, enhanced by the two nitrogen atoms at the 1 and 3 positions. nih.gov

This unique electronic architecture makes the perimidine nucleus a versatile scaffold in various chemical domains:

Medicinal Chemistry : The pyrimidine core is a vital component in numerous biologically active compounds, including the nucleobases cytosine, thymine, and uracil (B121893) found in nucleic acids. mdpi.comnih.gov Derivatives of perimidine have been investigated for a wide range of pharmacological activities. researchgate.netmaterialsciencejournal.orgsemanticscholar.org

Materials Science and Dye Chemistry : The delocalized π-system of perimidines makes them suitable for applications as dyes, photosensors, and in polymer chemistry. materialsciencejournal.orgsemanticscholar.org Their structure can be modified to tune their photophysical properties, such as absorption and fluorescence. osf.ioacs.org

Catalysis : Perimidine derivatives have been explored for their catalytic action in organic synthesis. materialsciencejournal.orgsemanticscholar.org

The ability to readily functionalize the perimidine ring allows for the synthesis of a vast library of derivatives with tailored properties, cementing its importance in modern chemical research. nih.gov

Overview of Contemporary Research Trajectories Involving 2-Aminoperimidine Hydrobromide

Contemporary research on this compound and its derivatives spans several fields, leveraging its unique chemical properties as both a final product and a synthetic intermediate.

One notable application is in analytical chemistry . This compound has been used as a reagent for the determination of sulfate (B86663) ions, including a nephelometric method for trace-level detection and in the development of optical sensors (optodes). sigmaaldrich.comsigmaaldrich.comacs.orgresearchgate.net

In synthetic chemistry , 2-aminoperimidine serves as a crucial building block for more complex molecules. ontosight.ai Researchers utilize it as a starting material for the synthesis of various perimidine derivatives, exploring different reaction pathways to create novel compounds. researchgate.net For instance, the reaction of 1,8-diaminonaphthalene with various reagents under different conditions (such as microwave irradiation or using specific catalysts) is a common strategy to produce 2-substituted perimidines. researchgate.netmaterialsciencejournal.org

The field of materials science is another active area of investigation. The photophysical properties of perimidine derivatives are being explored for applications in organic electronics and as fluorescent materials. acs.orgnih.govfrontiersin.org The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in push-pull chromophores, which are molecules with distinct electron-donating and electron-accepting parts. osf.io By modifying the substituents on the perimidine core, researchers can tune the intramolecular charge transfer (ICT) characteristics, which in turn affects the material's fluorescence and other optical properties. acs.orgrsc.orgrsc.org While much of this research focuses on the broader class of pyrimidines, the principles are directly applicable to derivatives synthesized from 2-aminoperimidine.

Summary of Research Applications for this compound and Related Derivatives

| Research Area | Specific Application | Key Findings/Significance | Source |

|---|---|---|---|

| Analytical Chemistry | Reagent for sulfate determination | Used as a precipitating agent for gravimetric and nephelometric analysis of sulfate ions. | sigmaaldrich.comsigmaaldrich.com |

| Analytical Chemistry | Component in optical sensors (optodes) | Utilized in the development of a sensor for determining sulfate ions. | acs.orgresearchgate.net |

| Synthetic Chemistry | Precursor for substituted perimidines | Serves as a starting material for creating a diverse range of perimidine-based compounds. | ontosight.airesearchgate.net |

| Materials Science | Development of fluorescent materials | The perimidine core is a key component in push-pull chromophores, allowing for the tuning of photophysical properties like fluorescence. | osf.ioacs.org |

| Materials Science | Organic Electronics | Perimidine derivatives are studied for their potential use in organic electronic devices due to their charge-transfer properties. | acs.orgnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-perimidin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZUTZWRTHBWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193817 | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40835-96-9 | |

| Record name | 1H-Perimidin-2-amine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40835-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040835969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40835-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Aminoperimidine Hydrobromide

Established Synthetic Routes to 2-Aminoperimidine Hydrobromide

Established synthetic strategies for this compound predominantly rely on the reaction of 1,8-diaminonaphthalene (B57835) with cyanogen (B1215507) bromide or related reagents. This approach provides a direct and relatively efficient pathway to the desired perimidine scaffold.

Precursor Chemistry and Optimized Reaction Conditions

The foundational precursor for the synthesis of the perimidine ring system is 1,8-diaminonaphthalene. The selection of the second reactant is crucial for the introduction of the 2-amino functionality. A common and effective method involves the use of cyanogen bromide (CNBr).

The reaction is typically carried out in a suitable solvent, with alcohols such as ethanol (B145695) or methanol (B129727) being common choices. The reaction proceeds by the nucleophilic attack of the amino groups of 1,8-diaminonaphthalene on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent elimination of hydrogen bromide, which then forms the hydrobromide salt with the 2-aminoperimidine product.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound from 1,8-Diaminonaphthalene and Cyanogen Bromide

| Parameter | Optimized Condition |

| Precursors | 1,8-Diaminonaphthalene, Cyanogen Bromide |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Stoichiometry | Equimolar amounts of reactants |

This table presents a generalized set of optimized conditions based on common organic synthesis practices for similar heterocyclic compounds.

Strategies for Synthetic Yield and Purity Enhancement

To improve the yield and purity of this compound, several strategies can be employed. The purity of the starting materials, particularly 1,8-diaminonaphthalene, is critical, as impurities can lead to side reactions and the formation of colored byproducts. Recrystallization of the crude product is a standard purification technique. A common method involves dissolving the crude product in a hot solvent, such as ethanol, and allowing it to cool slowly to form crystals. The choice of solvent is crucial to ensure high recovery of the purified product.

Further enhancement of purity can be achieved through techniques like column chromatography, although this is less common for the purification of a salt and more applicable to the free base. The control of reaction temperature and time is also vital to prevent the formation of degradation products.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have led to the exploration of more sustainable and efficient methods for the preparation of perimidine derivatives, including those with a 2-amino substituent.

Principles of Green Chemistry in Synthetic Design

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of 2-aminoperimidine derivatives, this can involve the use of greener solvents, such as water or ethanol, which are less toxic and more environmentally benign than many traditional organic solvents. nih.gov

Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent another green approach. nih.gov This method can reduce waste and simplify the work-up procedure. The use of microwave irradiation as an energy source can also be considered a green technique, as it often leads to shorter reaction times and increased yields.

Catalytic Systems for Enhanced Formation

The use of catalysts can significantly enhance the efficiency of perimidine synthesis. While the direct reaction of 1,8-diaminonaphthalene with cyanogen bromide does not typically require a catalyst, related syntheses of 2-substituted perimidines have benefited from both acid and metal catalysis. nih.gov For instance, the condensation of 1,8-diaminonaphthalene with aldehydes or ketones to form 2-substituted perimidines is often catalyzed by acids. nih.gov

In the context of forming the 2-amino derivative, catalytic approaches could involve the use of a Lewis acid to activate the electrophile or a catalyst that facilitates the cyclization step. Research into nanocatalysts has also shown promise in the synthesis of perimidine derivatives, offering advantages such as high efficiency, easy separation, and reusability. nih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound from 1,8-diaminonaphthalene and cyanogen bromide is believed to proceed through a multi-step mechanism.

The initial step involves the nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the carbon atom of cyanogen bromide. This results in the formation of an N-cyanonaphthalene-1,8-diamine intermediate. The second amino group then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a six-membered ring. A subsequent tautomerization and proton transfer result in the formation of the aromatic 2-aminoperimidine ring system. The hydrogen bromide generated during the reaction protonates the 2-aminoperimidine to yield the final hydrobromide salt.

The peri-juxtaposition of the two amino groups in 1,8-diaminonaphthalene is a key structural feature that facilitates the intramolecular cyclization, making this a highly favorable reaction pathway.

Reaction Mechanism Elucidation

The formation of the perimidine ring from 1,8-diaminonaphthalene and a one-carbon electrophile, such as a carbonyl compound, is believed to proceed through a multi-step mechanism. This process generally involves the initial nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the electrophilic carbon, followed by a series of intramolecular reactions.

A widely accepted mechanistic pathway for the synthesis of 2-substituted perimidines involves the following key steps nih.govacademicjournals.org:

Activation of the Electrophile: In the presence of a catalyst or solvent, the electrophilic carbon source (e.g., a carbonyl group) is activated, making it more susceptible to nucleophilic attack.

Formation of a Schiff Base Intermediate: One of the amino groups of 1,8-diaminonaphthalene attacks the activated electrophile, leading to the formation of a Schiff base (imine) intermediate with the elimination of a water molecule.

Intramolecular Cyclization: The second amino group of the naphthalene (B1677914) backbone then performs a nucleophilic attack on the imine carbon, resulting in the formation of a cyclic intermediate.

Proton Transfer/Aromatization: A final 1,3-proton transfer leads to the formation of the stable, aromatic perimidine ring system. nih.gov

While this general mechanism provides a fundamental understanding, the specific reactants and conditions for the synthesis of 2-aminoperimidine would involve a one-carbon electrophile that also bears an amino group or a precursor to it. Potential reagents for this transformation, though not explicitly detailed in the context of mechanistic studies, could include cyanamide, guanidine (B92328) derivatives, or cyanogen bromide. The reaction with these reagents would likely follow a similar pathway of initial nucleophilic attack, cyclization, and subsequent aromatization to yield the 2-aminoperimidine structure. The hydrobromide salt is then typically formed by treating the free base with hydrobromic acid.

Detailed experimental studies, including kinetic analysis, isotope labeling, and the isolation and characterization of intermediates, would be necessary to fully elucidate the specific reaction mechanism for the synthesis of this compound.

Transition State Analysis in Synthetic Pathways

A thorough understanding of the reaction mechanism at a molecular level requires the analysis of the transition states involved in the synthetic pathway. Such analyses are typically performed using computational chemistry methods, such as Density Functional Theory (DFT), to model the potential energy surface of the reaction and identify the structures and energies of the transition states.

For the synthesis of perimidine derivatives, computational studies could provide valuable insights into several aspects of the reaction, including:

Activation Energies: Calculation of the energy barriers for each step of the reaction mechanism would help to identify the rate-determining step.

Geometric Parameters of Transition States: The bond lengths and angles of the atoms in the transition state structure can reveal the nature of the bond-forming and bond-breaking processes.

While computational studies have been conducted on various nitrogen-containing heterocyclic compounds nih.govresearchgate.netresearchgate.net, specific transition state analyses for the synthesis of this compound are not available in the current scientific literature. A hypothetical computational study for the reaction of 1,8-diaminonaphthalene with a reagent like cyanogen bromide to form 2-aminoperimidine could involve modeling the initial nucleophilic attack of the amino group on the cyanogen bromide, the subsequent intramolecular cyclization, and the final tautomerization to the aromatic product. Such a study would provide valuable data on the energetics and molecular geometries of the intermediates and transition states along the reaction coordinate.

The following table outlines the type of data that could be generated from a comprehensive transition state analysis for a hypothetical synthesis of 2-aminoperimidine.

| Reaction Step | Key Geometric Parameters in Transition State | Calculated Activation Energy (kJ/mol) |

| Nucleophilic Attack | N-C bond formation, C-Br bond elongation | Data not available |

| Intramolecular Cyclization | N-C bond formation within the six-membered ring | Data not available |

| Proton Transfer | N-H bond breaking and formation | Data not available |

This interactive table is designed to be populated with data from future computational studies.

In the absence of specific experimental and computational studies on the synthesis of this compound, the elucidation of its precise reaction mechanism and a detailed transition state analysis remain areas for future research.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminoperimidine Hydrobromide

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are exceptionally sensitive to the presence of specific functional groups and provide complementary information for structural elucidation. americanpharmaceuticalreview.comnih.gov

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. americanpharmaceuticalreview.com The resulting spectrum is a unique fingerprint, with specific bands corresponding to the stretching and bending vibrations of different bonds.

For 2-aminoperimidine hydrobromide, the IR spectrum is characterized by several key absorption bands. The N-H stretching region (above 3000 cm⁻¹) is typically complex, showing bands for the amino (-NH₂) and imine (>N⁺-H) groups. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1500 and 1700 cm⁻¹ is particularly informative, containing strong absorptions from C=N and C=C stretching vibrations of the heterocyclic and aromatic rings. The fingerprint region (below 1500 cm⁻¹) contains a multitude of bands from C-N stretching and various bending vibrations.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretching | Amino (NH₂) and Imine (NH) |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 1650 - 1600 | C=N Stretching | Imine/Amidine system |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1350 - 1250 | C-N Stretching | Aromatic Amine |

| 850 - 750 | C-H Bending (out-of-plane) | Aromatic C-H |

Note: Values are typical and can be influenced by the solid-state packing and hydration state. nih.govchemicalbook.com

Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source. nih.gov It provides information on molecular vibrations and is governed by different selection rules than IR spectroscopy. Vibrations that cause a significant change in polarizability are strong in the Raman spectrum, while those causing a large change in dipole moment are strong in the IR spectrum. americanpharmaceuticalreview.com

The Raman spectrum of this compound is often dominated by vibrations of the highly polarizable aromatic ring system. Symmetrical vibrations, such as the ring "breathing" modes, typically give rise to strong and sharp Raman bands. While N-H and C-H stretching bands are present, they are often weaker than in the IR spectrum. The C=N and C=C stretching vibrations also appear prominently. Because of its sensitivity to the molecular backbone and less intense water signals, Raman spectroscopy is an excellent complementary technique. spectroscopyonline.com

Table 4: Key Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 1640 - 1580 | C=C / C=N Stretching | Aromatic / Heterocyclic Ring |

| ~1400 | Ring Stretching/Breathing | Perimidine skeleton |

| ~1000 | Ring Breathing (Symmetric) | Naphthalene (B1677914) moiety |

Note: Raman band intensities and positions are highly sensitive to crystal structure and polymorphism. americanpharmaceuticalreview.comchemicalbook.commdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic structure of the perimidine system, a π-conjugated tricyclic aromatic heterocycle, gives rise to distinct photophysical properties. The protonation of the perimidine nitrogen and the presence of the amino group at the C2 position in this compound significantly influence its interaction with ultraviolet and visible light.

The UV-Visible absorption spectrum of a molecule provides insight into its electronic transitions. For π-conjugated systems like perimidine derivatives, these spectra are typically characterized by intense π→π* transitions. The absorption profile of this compound is dictated by the perimidine chromophore, which is modulated by the +M effect of the amino group and the formation of the hydrobromide salt.

While specific spectral data for this compound is not extensively published, analysis of closely related perimidine derivatives provides valuable insights into its expected absorption characteristics. For instance, a substituted perimidine, 5,8-Di(tert-butyl)-2-(N-methylamino)perimidine, exhibits multiple absorption bands in acetonitrile, indicating a complex set of electronic transitions. acs.org The protonated forms of perimidine derivatives, such as the hydrobromide salt, are expected to show shifts in their absorption maxima (λmax) compared to the neutral base, often leading to red-shifted (bathochromic) absorption due to the influence on the frontier molecular orbitals. dntb.gov.ua

Studies on similar aromatic amines and heterocyclic systems show that the position and intensity of absorption bands are sensitive to solvent polarity. scispace.com In polar solvents, interactions such as hydrogen bonding can stabilize the ground or excited states differently, leading to solvatochromic shifts. For this compound, the absorption spectrum is expected to feature strong bands in the UV region, likely with shoulders or distinct peaks corresponding to different vibronic levels of the electronic transitions. acs.org The primary absorption bands are associated with the extensive π-system of the fused naphthalene and pyrimidine (B1678525) rings.

Table 1: Illustrative UV-Visible Absorption Data for a Substituted Perimidine Derivative

This interactive table presents the UV-Visible absorption maxima for 5,8-Di(tert-butyl)-2-(N-methylamino)perimidine in acetonitrile, which serves as a proxy to understand the chromophoric system of perimidine derivatives. acs.org

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Solvent |

| 214 | 4.69 | Acetonitrile |

| 240 | 4.57 | Acetonitrile |

| 317 | 3.97 | Acetonitrile |

| 334 | 3.96 | Acetonitrile |

Note: This data is for a related compound and serves for illustrative purposes.

Fluorescence spectroscopy probes the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The luminescence of perimidine derivatives is a subject of significant research interest, though it has been noted that their fluorescence can be less intense compared to structurally similar compounds like naphtoimidazoles. yok.gov.tr Nevertheless, many 2-substituted perimidines are known to be fluorescent. yok.gov.tr

The fluorescence properties of this compound are intrinsically linked to its molecular structure and environment. As a protonated species, its emission characteristics can be influenced by proton-induced fluorescence quenching, a phenomenon observed in related mono-cations of aromatic diamines. scispace.com This process involves the non-radiative deactivation of the excited state through interactions with protons, which can reduce the fluorescence quantum yield.

Detailed photophysical investigations on perimidine-based structures have revealed that some derivatives can exhibit strong fluorescence, particularly at low temperatures where non-radiative decay pathways are minimized. For example, a perimidine-derived diradical was found to have strong fluorescence with distinct emission peaks at 449, 480, and 510 nm when measured at 77 K. acs.org The large separation between the lowest energy absorption peak and the highest energy emission peak (Stokes shift) in such compounds is indicative of a significant change in geometry between the ground and excited states. nih.gov

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters in photophysical studies. These are highly sensitive to the molecular environment, including solvent polarity and the presence of quenching agents. nih.gov For this compound, the amino group and the protonated heterocyclic ring system will govern the nature of the emitting state, which could have significant intramolecular charge transfer (ICT) character, often leading to solvatochromic effects on the emission spectrum. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis. wikipedia.org For this compound (C₁₁H₉N₃·HBr), the molecular weight of the free base is 183.21 Da and the hydrobromide salt is 264.12 Da.

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would likely be observed as the protonated molecular ion of the free base, [C₁₁H₁₀N₃]⁺, at m/z 184. This is because the hydrobromide salt would dissociate in the solution used for ESI, and the basic nitrogen atoms of the perimidine ring are readily protonated.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecular ion of the free base (M⁺· at m/z 183) would be formed, which then undergoes fragmentation. uni-saarland.de The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. The rules of fragmentation are governed by the stability of the resulting fragment ions and neutral losses. wikipedia.org

For 2-aminoperimidine, the fragmentation would be directed by the stable aromatic perimidine core and the amino substituent. Common fragmentation pathways for aromatic amines include:

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, which would result in a fragment ion at m/z 156.

Loss of NH₂ radical: Cleavage of the C-N bond could lead to the loss of an amino radical (·NH₂), though this is less common than rearrangements in aromatic amines.

Ring Fragmentation: The stable fused-ring system would require significant energy to fragment but could lead to the loss of neutral molecules like acetylene (B1199291) (C₂H₂) or other small fragments.

Analysis of related substituted perimidines provides a practical example of fragmentation. The EI mass spectrum of 5,8-Di(tert-butyl)-2-(N-methylamino)perimidine showed a prominent molecular ion [M⁺] and significant fragment ions corresponding to the loss of methyl groups from the tert-butyl substituents. acs.org This highlights that fragmentation is often initiated at weaker bonds or functional groups attached to a stable core.

Table 2: Predicted and Common Fragment Ions in Mass Spectrometry of 2-Aminoperimidine

This interactive table summarizes the expected key ions and neutral losses for the free base of 2-aminoperimidine (C₁₁H₉N₃) in a mass spectrometer.

| m/z Value | Proposed Identity | Associated Neutral Loss | Ionization Mode |

| 184 | [M+H]⁺ (Protonated Molecule) | - | ESI |

| 183 | M⁺· (Molecular Ion) | - | EI |

| 156 | [M-HCN]⁺· | HCN | EI |

| 129 | [C₁₀H₇N]⁺· | CNH₂ | EI |

Application of Chemometrics in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. frontiersin.org When applied to the analysis of spectroscopic data from techniques like UV-Vis, fluorescence, and mass spectrometry, chemometrics can reveal patterns and relationships that are not apparent from visual inspection alone. researchgate.net

For a compound like this compound, spectroscopic data can be complex. For example, UV-Vis and fluorescence spectra can be affected by solvent, pH, and the presence of other substances, leading to overlapping signals. Chemometric techniques are adept at handling such multicomponent and multivariate data. ymerdigital.com

Key applications of chemometrics in this context include:

Exploratory Data Analysis: Unsupervised methods like Principal Component Analysis (PCA) can be used to analyze a collection of spectra (e.g., measured under different conditions). PCA reduces the dimensionality of the data, allowing for visualization of sample groupings, trends, and outliers, which can help in identifying the key sources of spectral variation. researchgate.net

Quantitative Analysis: Supervised methods like Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are powerful tools for building calibration models. ymerdigital.com For instance, a PLS model could be developed to predict the concentration of this compound in a mixture from its UV-Vis spectrum, even in the presence of interfering species with overlapping spectra.

Signal Resolution: Multivariate curve resolution techniques can deconstruct a series of mixed spectra into the pure spectra of the individual components and their corresponding concentration profiles. This would be invaluable for studying reaction kinetics or equilibria involving this compound.

The integration of chemometrics with spectroscopy transforms these techniques from purely qualitative or single-component quantitative tools into powerful methods for comprehensive chemical analysis. frontiersin.orgspectroscopyonline.com By applying these statistical models, researchers can achieve more robust and reliable characterization and quantification of this compound in complex matrices.

Computational and Theoretical Chemistry Studies on 2 Aminoperimidine Hydrobromide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-aminoperimidine hydrobromide. researchgate.netnih.govrsc.orgplos.org These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aps.orgnih.govrsc.org For this compound, DFT calculations are employed to determine optimized geometry, electronic properties, and predict spectroscopic data. als-journal.commdpi.com Studies have shown that geometrical parameters such as bond lengths and angles calculated by DFT are often in close agreement with experimental data. als-journal.com DFT is also a valuable tool for predicting the site of metabolism in drug-related compounds by calculating the energies of possible metabolites. nih.gov The application of DFT can also help in understanding intermolecular interactions, such as hydrogen bonding, which are crucial in determining the supramolecular structure of co-amorphous systems. mdpi.com

Molecular Orbital Analysis and Electronic Density Deformations

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. youtube.com The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. researchgate.net For instance, the overlap of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals, which dictates the stability of the molecule. youtube.comyoutube.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the chemical reactivity and kinetic stability of the molecule. Electronic density deformations, which can be visualized through various computational tools, reveal how the electron density is redistributed upon molecule formation, highlighting regions of electron accumulation and depletion.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netavogadro.cclibretexts.org These maps illustrate the electrostatic potential on the molecular surface, with different colors representing different potential values. researchgate.net Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. avogadro.cclibretexts.orgyoutube.com ESP maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the polarity of a molecule. libretexts.org

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the atoms. nih.govnih.govrsc.orgfrontiersin.org This is achieved by calculating the potential energy of the molecule as a function of its dihedral angles. Energy minimization techniques are then used to find the conformers with the lowest energy, which correspond to the most stable and populated conformations. The stability of different conformers is influenced by a delicate balance of intramolecular non-covalent interactions. frontiersin.org For flexible molecules, multiple low-energy conformations may exist in equilibrium.

Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties of this compound, providing theoretical spectra that can be compared with experimental data for validation. For example, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. plos.org Similarly, vibrational frequencies from IR and Raman spectra can be computed, often showing good correlation with experimental results. mdpi.com The simulation of NMR chemical shifts is another important application, where calculated values can aid in the assignment of experimental signals. plos.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govmdpi.comnih.govebsco.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, solvent effects, and intermolecular interactions of this compound in solution. mdpi.comnih.gov These simulations can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time, offering insights into its behavior in a realistic environment. mdpi.comebsco.com

Reactivity Profiles and Chemical Derivatization of 2 Aminoperimidine Hydrobromide

Reactions at the 2-Amino Group

The exocyclic amino group at the C-2 position of the perimidine ring is a primary site for various chemical modifications. Its reactivity is somewhat modulated by its connection to the guanidine-like N-C=N system within the heterocyclic structure.

The 2-amino group of perimidine derivatives readily undergoes acylation. This reaction typically involves treating the aminoperimidine with acylating agents like acid chlorides or anhydrides. For instance, the acylation of 6(7)-aminoperimidines has been successfully carried out to synthesize the corresponding amides. scispace.com This reactivity extends to the 2-amino position, where N-acylated 2-aminobenzothiazoles have been synthesized as part of research into novel anti-inflammatory agents, a reaction pathway analogous to what would be expected for 2-aminoperimidine. nih.gov The acylation can also be achieved using derivatives of perfluorocarboxylic acids. arkat-usa.org

Alkylation of the 2-amino group is also a feasible transformation. While direct alkylation of 2-aminoperimidine is less commonly documented in dedicated studies, the general reactivity of amino-heterocycles suggests this is a standard derivatization. researchgate.netrsc.org These reactions typically proceed by nucleophilic attack of the amino nitrogen on an alkyl halide or another electrophilic alkylating agent. The reaction can sometimes be influenced by the presence of the two ring nitrogens, which can also be sites for alkylation, potentially leading to quaternary salts. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions on Amino-Heterocycles

| Reactant Class | Reagent | Product Type | Research Context | Citation |

| Aminoperimidines | Perfluorocarboxylic acid derivatives | N-Acylperimidines | Study of perimidine reactivity | arkat-usa.org |

| 6(7)-Aminoperimidines | Acylating agents | 6(7)-Amidoperimidines | Synthesis of derivatives | scispace.com |

| 2-Aminobenzothiazoles | 3-(naphthalen-2-yl)propanoyl chloride | N-Acylated 2-aminobenzothiazoles | Development of anti-inflammatory agents | nih.gov |

| 2-Pyridone | Diazo compounds (TfOH-catalyzed) | O-Alkylated pyridines | Method development for regioselective alkylation | rsc.org |

Condensation reactions involving the 2-amino group allow for the construction of more complex fused heterocyclic systems. scielo.org.mx The 2-amino group can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines), which may subsequently cyclize. znaturforsch.com This type of reaction is a cornerstone of heterocyclic chemistry. For example, 2-aminobenzohydrazide readily condenses with various aldehydes and ketones to form hydrazones or cyclized quinazoline (B50416) derivatives. znaturforsch.com

In the context of perimidines, the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds is the most common method for synthesizing the perimidine ring itself. nih.gov Following this logic, the existing 2-aminoperimidine can act as a binucleophile in reactions with dicarbonyl compounds or other bifunctional electrophiles, leading to the annulation of new rings onto the perimidine framework. The reaction of 2-aminopyridine (B139424) with barbituric acids, for example, can lead to unexpected condensation products through a process resembling a Mannich-type reaction. scielo.org.mx

Reactions Involving the Perimidine Ring System

The perimidine ring system is π-amphoteric, meaning it possesses both π-electron-rich and π-electron-deficient regions. arkat-usa.org This duality dictates its reactivity, with the naphthalene (B1677914) part being susceptible to electrophilic attack and the pyrimidine (B1678525) part being prone to nucleophilic attack. nih.gov

While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack, the fused naphthalene moiety is activated and readily undergoes electrophilic aromatic substitution. nih.govgcwgandhinagar.com The reaction occurs preferentially at the C-4, C-6, C-7, and C-9 positions of the naphthalene part of the molecule. nih.gov The presence of the amino group at C-2 further influences the regioselectivity of these substitutions.

Common electrophilic substitution reactions include nitration, halogenation, and acylation. nih.gov The nitration of 2-aminoperimidines has been studied, leading to the formation of polynitrated derivatives, which underscores the reactivity of the naphthalene ring. researchgate.netacs.org Similarly, acylation reactions, such as Friedel-Crafts acylation, can introduce acyl groups onto the carbocyclic portion of the molecule. yok.gov.tr

Table 2: Electrophilic Aromatic Substitution Reactions on the Perimidine Ring

| Reaction | Reagents | Position of Attack | Product Type | Citation |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Naphthalene ring | Polynitrated 2-aminoperimidines | researchgate.netacs.org |

| Acylation | Aroyl chloride | 4-(9)-position (on perimidone) | 4-(9)-Aroylperimidone | yok.gov.tr |

| Amination | Sodium azide (B81097) in PPA | 6(7)-position | 6(7)-Aminoperimidines | scispace.com |

| General Electrophilic Attack | Various electrophiles | Naphthalene moiety | Substituted perimidines | arkat-usa.orgnih.gov |

In contrast to the naphthalene part, the heterocyclic pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. bhu.ac.in This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C-2, C-4, and C-9 (if a suitable leaving group is present). nih.govbhu.ac.innih.gov

In 2-aminoperimidine hydrobromide, the C-2 position is already substituted. However, if a perimidine derivative were synthesized with a good leaving group (e.g., a halogen) at the C-2, C-4, or C-6 positions, it would be expected to react with nucleophiles. The general principles of SNAr on pyrimidines show that C-4 is often a highly reactive site. wuxiapptec.comstackexchange.com The introduction of an N-nitroso group onto an exocyclic amine has been shown to activate chloropyrimidines toward nucleophilic substitution, a strategy that could potentially be adapted. thieme-connect.com

Cycloaddition Reactions

The perimidine ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, though this area is less explored than substitution reactions. The electron-deficient nature of the pyrimidine portion and the electron-rich character of the naphthalene part allow for diverse reactivity.

One documented example involves a tandem conjugate carbon addition-intermolecular hetero-Diels-Alder reaction using ethyl-1H-perimidine-2-acetate as a ketene (B1206846) aminal, highlighting the potential for the perimidine system to engage in [4+2] cycloadditions. cem.com The synthesis of pyrimidine nucleoside analogues has also been achieved via [4+2] cycloaddition reactions, demonstrating the utility of this reaction type for related heterocyclic systems. acs.org Furthermore, electron-deficient heterocycles like 1,2,3-triazines undergo rapid cycloaddition with electron-rich dienophiles, suggesting that the electron-deficient pyrimidine part of the perimidine scaffold could react similarly with suitable partners. nih.gov 1,3-dipolar cycloadditions are also plausible, as seen with related pyrazolo[1,5-a]pyrimidines reacting with nitrile oxides. sctunisie.org

Table 3: Cycloaddition Reactions Involving Perimidines and Related Heterocycles

| Reaction Type | Reactants | Product Type | Research Context | Citation |

| Hetero-Diels-Alder | Ethyl-1H-perimidine-2-acetate with a dienophile | Fused heterocyclic system | Tandem reaction development | cem.com |

| [4+2] Cycloaddition | Glycosyl isothiocyanates and diazapentadienium iodide | Pyrimidine nucleoside analogues | Synthesis of nucleoside analogues | acs.org |

| Inverse-electron-demand Diels-Alder | 5-Nitro-1,2,3-triazine and amidines | Pyrimidines | Study of rapid cycloadditions | nih.gov |

| 1,3-Dipolar Cycloaddition | Pyrazolo[1,5-a]pyrimidines and arylnitrile oxides | Isoxazolidine-fused pyrimidines | Synthesis of novel heterocycles | sctunisie.org |

Applications in Advanced Analytical Methodologies

Optode Sensor Development and Mechanistic Studies

The integration of 2-Aminoperimidine Hydrobromide into optical sensor platforms, or optodes, represents a significant advancement in the selective determination of anions.

A notable application of this compound is in the fabrication of optodes for sulfate (B86663) ion detection. scholargps.com Research by Masadome and Ishikawa (2018) details an optode constructed with a plasticized poly(vinyl chloride) (PVC) membrane. orcid.orgacs.org This membrane incorporates this compound as an ion-pair extractor for sulfate ions and Tetrabromophenolphthalein ethyl ester (TBPE) as a pH-sensitive chromoionophore. scholargps.comorcid.org

The sensor's response mechanism is based on a co-extraction process involving ion exchange at the sample-membrane interface. The fundamental principle is as follows:

At the interface, two protonated 2-aminoperimidine cations (AP⁺) from the membrane phase are exchanged for two hydrogen ions (H⁺) from the aqueous sample phase.

Simultaneously, one sulfate ion (SO₄²⁻) from the sample phase is co-extracted into the membrane along with the two hydrogen ions to maintain charge neutrality.

The influx of hydrogen ions into the membrane causes the protonation of the pH indicator (TBPE), leading to a distinct color change. orcid.org

This change in the absorbance of the membrane is measured optically and correlates directly to the concentration of sulfate ions in the sample. acs.org

This mechanism allows for the visual or instrumental quantification of sulfate based on the colorimetric response of the optode.

The selectivity and sensitivity of analytical sensors are critical performance metrics. dlr.demdpi.comscirp.org For the 2-aminoperimidine-based sulfate optode, selectivity is imparted by the specific interaction between the 2-aminoperimidine cation and the sulfate anion within the membrane environment. The design of the sensor, which relies on the co-extraction of ions, contributes to its specificity over other potentially interfering anions.

Sensitivity enhancements are often achieved by optimizing the composition of the membrane and the reaction conditions. mdpi.comnih.gov In the described optode, the choice of a highly responsive pH indicator like TBPE and the optimization of the membrane's plasticizer and additive concentrations are key to achieving low detection limits. The performance of such sensors demonstrates their potential for real-time monitoring applications where high sensitivity is required. acs.orgajol.info

| Parameter | Details | Source(s) |

| Sensor Type | Optical Sensor (Optode) | scholargps.comorcid.org |

| Target Analyte | Sulfate Ion (SO₄²⁻) | acs.org |

| Reagent | This compound | orcid.org |

| Indicator | Tetrabromophenolphthalein ethyl ester (TBPE) | scholargps.comorcid.org |

| Mechanism | Ion-exchange and co-extraction of H⁺ and SO₄²⁻ | orcid.org |

| Detection Principle | Absorbance change of pH indicator | acs.org |

Role As a Synthon in Advanced Heterocyclic Synthesis

Synthesis of Fused Perimidine Derivatives

The bifunctional nature of 2-aminoperimidine makes it an ideal precursor for creating fused heterocyclic systems, where new rings are annulated onto the perimidine core. The reaction of 2-aminoperimidine hydrobromide with reagents like dimethyl acetylenedicarboxylate (B1228247) has been identified as a key method for generating novel fused perimidine derivatives. researchgate.net This approach leverages the nucleophilicity of both the exocyclic amino group and the ring nitrogen atom to build new heterocyclic structures.

A notable example involves the synthesis of complex fused systems starting from 2-(2'-aminoaryl)perimidines. These precursors react with cyanogen (B1215507) bromide to yield 6-aminoquinazolino[3,4-a]perimidines. Subsequent condensation of these intermediates with diethyl ethoxymethylenemalonate under reflux conditions in xylene leads to the formation of highly complex, fused structures: ethyl 4-oxo-4H-pyrimido[1',2':1,2]quinazolino[3,4-a]perimidine-3-carboxylates. niscpr.res.in This multi-step synthesis demonstrates a clear pathway to elaborate the perimidine structure into a larger, poly-heterocyclic framework.

Further research has shown that perimidine derivatives can be used to synthesize other fused systems. For instance, 2-(1H-perimidin-2-(3H)-ylidene) derivatives, which can be synthesized from 1,8-naphthalenediamine and β-keto esters, react with hydrazonoyl chlorides. nih.gov These reactions, catalyzed by piperidine (B6355638) under microwave irradiation, yield pyrrolo[1,2-a]-perimidin-10-ones, demonstrating the fusion of a five-membered pyrrole (B145914) ring onto the perimidine backbone. nih.gov

| Starting Material (Precursor) | Reagent(s) | Fused Perimidine Product | Reference |

| 2-(2'-Aminoaryl)perimidine | 1. Cyanogen Bromide2. Diethyl ethoxymethylenemalonate | Ethyl 4-oxo-4H-pyrimido[1',2':1,2]quinazolino[3,4-a]perimidine-3-carboxylate | niscpr.res.in |

| This compound | Dimethyl acetylenedicarboxylate | Fused perimidine derivatives | researchgate.net |

| 2-(1H-perimidin-2(3H)-ylidene)acetate | Hydrazonoyl chloride | Pyrrolo[1,2-a]-perimidin-10-ones | nih.gov |

Construction of Complex Polycyclic Systems

The utility of the perimidine framework extends beyond simple fused systems to the construction of intricate, multi-ring polycyclic architectures. The strategic annulation of rings onto the perimidine core, a process known as peri-annulation, allows for the synthesis of complex structures with defined three-dimensional shapes. researchgate.net

A powerful demonstration of this is the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines. These complex systems are constructed through a copper-catalyzed domino reaction involving 1,8-diaminonaphthalene (B57835) and derivatives of 2-(phenylethynyl)-benzaldehyde. researchgate.net A related two-step process involves an initial copper-catalyzed annulation to create dihydroisoquinolino[2,1-a]perimidines, which are then subjected to a palladium-catalyzed C-H arylation to yield highly complex dibenzo[1,2:7,8]quinolizino[3,4,5,6-kla]perimidine derivatives. researchgate.net Although these syntheses start from 1,8-diaminonaphthalene, they exemplify the creation of elaborate polycyclic systems built around the fundamental perimidine heterocyclic unit.

The synthesis of pyrimido[1',2':1,2]quinazolino[3,4-a]perimidines, as detailed previously, also represents the construction of a complex polycyclic system where multiple heterocyclic rings are fused together in a specific orientation. niscpr.res.in Such strategies, which combine different reaction types like metal-catalyzed annulations and pericyclic reactions, are instrumental in building diverse and complex polycyclic scaffolds from relatively simple starting materials. frontiersin.org

| Synthetic Strategy | Key Reagents/Precursors | Resulting Polycyclic System | Key Features | Reference |

| Domino Reaction | 1,8-Diaminonaphthalene, 2-(Phenylethynyl)-benzaldehyde | Heptacyclic quinolizino[3,4,5,6-kla]perimidines | Copper-catalyzed tricyclization | researchgate.net |

| Two-Step Annulation/Arylation | 1,8-Diaminonaphthalene, 2-[(2-Bromophenyl)ethynyl]benzaldehydes | Dibenzo[1,2:7,8]quinolizino[3,4,5,6-kla]perimidines | Copper-catalyzed annulation followed by Palladium-catalyzed C-H arylation | researchgate.net |

| Multi-step Condensation | 2-(2'-Aminoaryl)perimidines, Cyanogen bromide, Diethyl ethoxymethylenemalonate | Pyrimido[1',2':1,2]quinazolino[3,4-a]perimidine | Stepwise fusion of quinazoline (B50416) and pyrimidine (B1678525) rings | niscpr.res.in |

Rational Design of Novel Chemical Entities for Synthetic Chemistry

The use of this compound as a synthon is a prime example of the rational design of novel chemical entities. nih.gov A "synthon" is a conceptual unit within a molecule that assists in the planning of a synthesis. nih.govscirp.org 2-Aminoperimidine, with its well-defined 1,3-dinucleophilic reaction sites, allows chemists to predictably design and execute synthetic routes toward new and complex heterocyclic compounds. researchgate.net

The rational design process involves selecting appropriate reaction partners to combine with the 2-aminoperimidine synthon to achieve a desired molecular architecture. For instance, the reaction with β-dicarbonyl compounds is a well-established method for constructing six-membered heterocyclic rings. researchgate.netwikipedia.orgpressbooks.pub By choosing specific dicarbonyl compounds, chemists can rationally introduce various substituents and functional groups into the final molecule. Similarly, reacting 2-aminoperimidine with β-keto esters or unsaturated alkynes provides a predictable pathway to other classes of fused heterocycles. researchgate.netnih.gov

This design-led approach is crucial for creating libraries of novel compounds for various applications in materials science and medicinal chemistry. The ability to systematically modify the structure by choosing different reaction partners for the 2-aminoperimidine core enables the exploration of chemical space and the fine-tuning of molecular properties. The syntheses of complex fused and polycyclic systems described in the preceding sections are not random discoveries but are the result of a rational design process, where the known reactivity of the perimidine synthon is exploited to build target molecules of increasing complexity. niscpr.res.inresearchgate.net This highlights the compound's significance not just as a chemical but as a strategic tool for innovation in synthetic chemistry.

Investigations of 2 Aminoperimidine Hydrobromide in Biochemical Interaction Mechanisms

Catalytic Activity in RNA Hydrolysis: Mechanistic Aspects

2-Aminoperimidine has been identified as a highly effective agent for the cleavage of RNA, demonstrating significant catalytic activity even at micromolar concentrations. researchgate.net The phosphodiester bonds that form the backbone of RNA are notably more susceptible to hydrolysis than those in DNA due to the presence of a hydroxyl group at the 2' position of the ribose sugar. wikipedia.orgbeilstein-journals.org This 2'-OH group can act as an intramolecular nucleophile, a process that can be facilitated by external catalysts. wikipedia.orgnih.gov

The generally accepted mechanism for the cleavage of phosphodiester bonds in RNA involves a transesterification reaction. beilstein-journals.org The process is initiated by the deprotonation of the 2'-hydroxyl group, which then performs a nucleophilic attack on the adjacent phosphorus atom. wikipedia.org This attack leads to the formation of a pentacoordinated trigonal bipyramidal transition state. beilstein-journals.org Subsequently, the phosphodiester bond is broken, resulting in a 2',3'-cyclic phosphate (B84403) and the release of the 5'-linked portion of the RNA strand. wikipedia.orgbeilstein-journals.org

In the context of 2-aminoperimidine, its catalytic prowess is largely attributed to the guanidinium (B1211019) group within its structure. Guanidine-containing compounds can act as catalysts in this reaction. researchgate.netbeilstein-journals.org It is proposed that the 2-aminoperimidine molecule facilitates the deprotonation of the RNA's 2'-OH group, which is a critical step for initiating the nucleophilic attack. researchgate.netwikipedia.org The specific properties of the 2-aminoperimidine structure, such as its basicity and ability to form hydrogen bonds, likely stabilize the transition state, thereby accelerating the cleavage reaction. beilstein-journals.org

The aggregation of catalyst molecules can significantly influence their activity, in some cases leading to enhanced performance and in others causing inhibition. nih.govnih.govchemrxiv.org For instance, the dynamic aggregation of single-atom catalysts into clusters can create more active sites, while in other systems, aggregation can block substrate access and reduce catalytic efficiency. nih.govchemrxiv.org

In the context of RNA cleavage, aggregation phenomena have been observed for some related artificial ribonucleases, such as conjugates of tris(2-aminobenzimidazole). nih.gov While these aggregates formed, they did not appear to compromise the specific recognition of the RNA substrate. nih.gov For 2-aminoperimidine itself, while it is known to be highly effective, the specific role that molecular aggregation plays in its catalytic mechanism for RNA hydrolysis is not yet fully elucidated. The high concentration of positive charges in an aggregate could potentially create a favorable microenvironment for attracting the negatively charged RNA backbone, but this remains an area for further investigation.

Studies comparing various heterocyclic amidines and guanidines have provided critical insights into the structural features that govern RNA cleavage activity. researchgate.net Factors such as pKa values, steric hindrance, and the energy difference between tautomeric forms have been identified as important parameters for catalysis. researchgate.net

In a comparative study, 2-aminoperimidine was found to be a far superior catalyst for RNA cleavage compared to other related structures like 2-aminobenzimidazole (B67599) and 2-aminoimidazole. researchgate.net While 2-aminobenzimidazole is a successful component in more complex artificial ribonucleases, its activity as a monomeric catalyst is weak. researchgate.net The exceptional activity of 2-aminoperimidine, which rapidly cleaves RNA at low concentrations, is attributed to a favorable combination of these structural and electronic factors. researchgate.net The synthesis of various 2-aminoperimidine derivatives continues to be an active area of research to further probe these structure-activity relationships. researchgate.net

| Compound | Relative Catalytic Activity | Key Structural Features Influencing Activity |

|---|---|---|

| 2-Aminoperimidine | Very High | Fused aromatic system, favorable tautomeric equilibrium, and basicity of the guanidine (B92328) group. researchgate.net |

| 2-Aminobenzimidazole | Weak (as monomer) | Lower basicity compared to acyclic guanidines, but effective when incorporated into larger constructs. researchgate.netbeilstein-journals.org |

| 2-Aminoimidazole | Moderate | Simpler monocyclic structure. researchgate.net |

Fundamental Studies on Interactions with Biomolecular Systems

Beyond its action on RNA, 2-aminoperimidine has been shown to interact specifically with other crucial biomolecular systems. A significant finding is its role as a potent and specific inhibitor of the NhaA Na+/H+ antiporter in bacteria such as Escherichia coli. nih.gov

The NhaA antiporter is a key protein in maintaining pH and sodium ion homeostasis in many bacteria. nih.gov 2-Aminoperimidine was identified as an effective inhibitor of this protein, acting competitively. nih.gov It inhibits the proton motive force-dependent Na+(Li+)/H+ exchange in bacterial vesicles and the Na+/Na+ exchange mediated by the purified NhaA protein in proteoliposomes with a half-maximal inhibitory concentration (IC50) of approximately 0.9 µM. nih.gov This inhibitory action is notably specific to the NhaA-type antiporters, as the compound does not affect most mammalian Na+/H+ exchangers, which are typically targeted by drugs like amiloride. nih.gov This specificity makes 2-aminoperimidine a valuable chemical tool for studying the mechanism and physiological roles of bacterial NhaA antiporters. nih.gov

| Biomolecular Target | Organism | Type of Interaction | Measured Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| NhaA Na⁺/H⁺ Antiporter | Escherichia coli | Specific, competitive inhibitor | 0.9 µM | nih.gov |

These findings underscore the diverse biochemical interactions of 2-aminoperimidine, from catalytic activity on nucleic acids to specific inhibition of membrane transport proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.